molecular formula C9H12ClNO B13035856 1-Amino-1-(3-chlorophenyl)propan-2-OL

1-Amino-1-(3-chlorophenyl)propan-2-OL

Katalognummer: B13035856
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: MZZURCGUMUSESO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(3-chlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H12ClNO It is known for its unique structure, which includes an amino group, a hydroxyl group, and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-chlorophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LAH) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-1-(3-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

    1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with the chlorine atom at a different position.

    1-Amino-1-(3-bromophenyl)propan-2-OL: Similar structure with a bromine atom instead of chlorine.

    1-Amino-1-(3-fluorophenyl)propan-2-OL: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: 1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups.

Eigenschaften

Molekularformel

C9H12ClNO

Molekulargewicht

185.65 g/mol

IUPAC-Name

1-amino-1-(3-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3

InChI-Schlüssel

MZZURCGUMUSESO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC(=CC=C1)Cl)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.